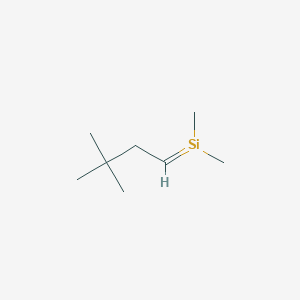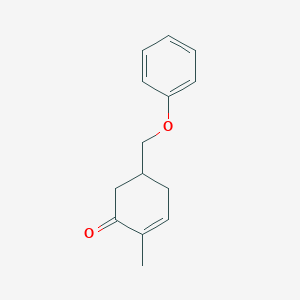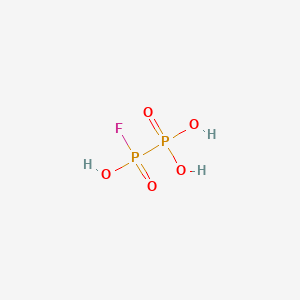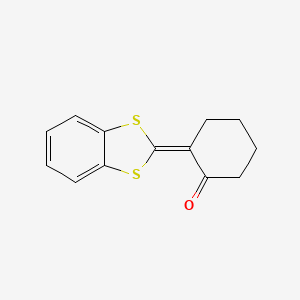![molecular formula C10H20OSi B14416648 Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- CAS No. 80738-05-2](/img/structure/B14416648.png)
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- is a chemical compound with the molecular formula C10H20OSi and a molecular weight of 184.3507 g/mol . This compound is known for its unique structure, which includes a silane group bonded to a (1-methylene-2-propenyl)oxy group, making it a valuable compound in various chemical applications.
Vorbereitungsmethoden
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- typically involves the reaction of cyclopropane with tert-butyldimethylsilyl chloride in the presence of trifluoromethanesulfonic acid . The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can undergo substitution reactions where the (1-methylene-2-propenyl)oxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- involves its ability to form stable bonds with other molecules through its silane group. This allows it to interact with various molecular targets and pathways, facilitating its use in different applications. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- can be compared with other similar compounds such as:
Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar structure but includes a chloro group instead of the (1-methylene-2-propenyl)oxy group.
tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-. The uniqueness of Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.
Eigenschaften
IUPAC Name |
buta-1,3-dien-2-yloxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-8-9(2)11-12(6,7)10(3,4)5/h8H,1-2H2,3-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTBAMFIDWUEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342389 |
Source


|
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80738-05-2 |
Source


|
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
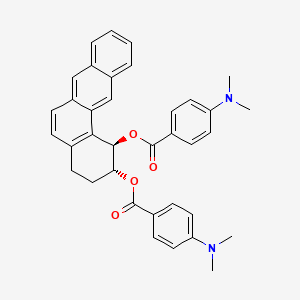
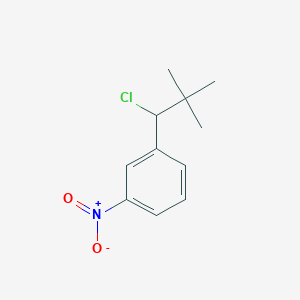
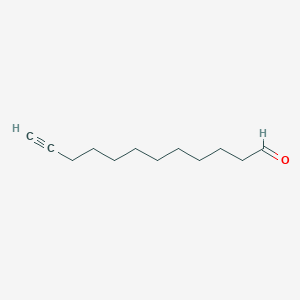
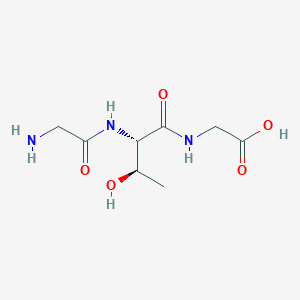
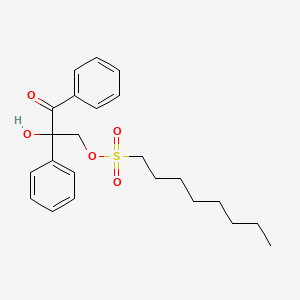
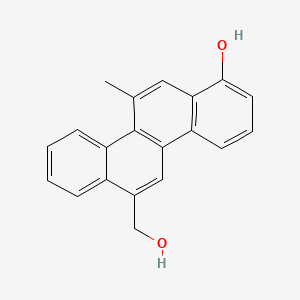
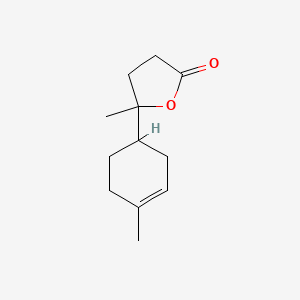
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
